2-Ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolo-pyrimidine derivatives. This compound is notable for its potential therapeutic applications, particularly in the inhibition of receptor tyrosine kinases, which are implicated in various diseases, including cancer. The structure features a triazole ring fused with a pyrimidine ring, contributing to its unique chemical properties and biological activities.
The compound has been referenced in various scientific literature and patents, highlighting its synthesis and potential uses in medicinal chemistry. Notably, it has been discussed in the context of triazolo compounds that inhibit AXL receptor tyrosine kinase function, which is significant for treating proliferative conditions such as cancer .
Chemically, 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be classified as:
The synthesis of 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various synthetic routes. One effective method involves the reaction of ethyl cyanoacetate with 3-amino-1,2,4-triazole under specific conditions to yield the desired product. The use of catalysts such as 4,4'-trimethylenedipiperidine has been reported to enhance yields and reduce reaction times .
Key steps in the synthesis may include:
The molecular structure of 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be represented by its molecular formula . It features:
Key structural data includes:
The compound can undergo various chemical reactions typical for heterocycles:
Reactions are often monitored using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity.
The mechanism by which 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exerts its biological effects primarily involves the inhibition of AXL receptor tyrosine kinase. This receptor is involved in cell signaling pathways that regulate cell proliferation and survival.
Inhibition studies have shown that compounds within this class can significantly reduce AXL activity in vitro and in vivo models, suggesting their potential as therapeutic agents against cancers characterized by aberrant AXL signaling.
The compound exhibits typical characteristics for triazolo-pyrimidines:
Chemical stability is influenced by environmental factors such as pH and temperature. The presence of functional groups can also dictate reactivity patterns during synthesis or when interacting with biological targets.
2-Ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several potential applications:
This compound represents a promising area of research within medicinal chemistry due to its unique structure and biological activity. Further studies are warranted to explore its full potential and optimize its pharmacological properties.
The [1,2,4]triazolo[1,5-a]pyrimidine system is a π-deficient heterocycle due to electron-withdrawing nitrogen atoms. This electronic profile enhances stability against metabolic degradation while promoting specific interactions with biological targets:
Table 1: Key Molecular Interactions Enabled by the Triazolopyrimidine Core
Position/Feature | Interaction Type | Biological Consequence |
---|---|---|
N1/N4 | H-bond acceptor | ATP-mimicry in kinases/PDEs |
C7-Oxidation State | H-bond donor (enol/keto form) | Enhanced affinity for oxidoreductases |
Aromatic System | π-π Stacking | Hydrophobic pocket binding in CYP51 enzymes |
C2/C5/C6 Sites | Substituent tolerance | Tunable potency and selectivity across target classes |
The bioactivity of triazolopyrimidines is exquisitely sensitive to C2, C5, and C6 substitutions. Analysis of structure-activity relationships (SAR) reveals:
Table 2: Impact of C5/C6 Substituents on Antimycobacterial Activity
C5 Substituent | C6 Substituent | MIC vs. M. tuberculosis (μM) | Selectivity Index (SI) |
---|---|---|---|
Phenyl | Methyl | >20 | — |
2-Pyridyl | –CH₂CH₂Ar* | 0.83 ± 0.26 | >130 |
Cyclopropyl | –CH₂CH₂Ar* | 5.8 ± 1.6 | >17 |
Para-Fluorophenyl | –CH₂CH₂Ar* | 3.0 ± 0.21 | >30 |
2-Pyridyl | Propyl† | Predicted: <1.0 | High |
*Representative C7 modifications from literature; †Extrapolated SAR for target compound [1].
Triazolopyrimidine chemistry originated in the 1960s with Gould-Jacobs-type condensations between aminotriazoles and β-dicarbonyls. Key milestones include:
Emerging trends focus on:
Table 3: Evolution of Key Triazolopyrimidine Drug Classes
Era | **Therapeutic Class | Exemplar Compound | Key Structural Features |
---|---|---|---|
1980s | Antifungals | Triadimefon | C5 Aryl, C7-OCH₃ |
1990s | Anxiolytics | Trazodone | C7-Piperazinyl linker |
2010s | Antimycobacterials | Compound 16 [1] | C5 2-Pyridyl, C7-NHCH₂CH₂Ar |
2020s | Kinase/PDE Inhibitors | Dinaciclib analogs [7] | C2-CF₃, C5-Me, C7-NHAc |
Emerging | Targeted Agents | 2-Ethyl-5-phenyl-6-propyl-7-one | C2-Ethyl, C5-Ph, C6-Propyl, C7-oxo |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: